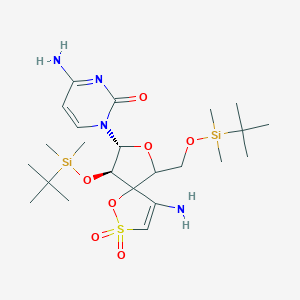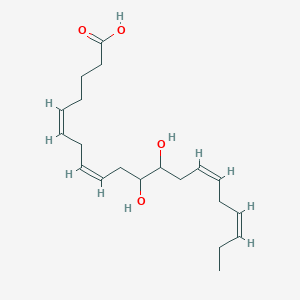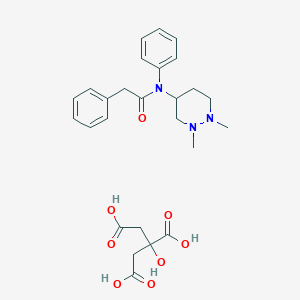
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as HDP-CDCA and has been studied for its potential therapeutic applications.
Wirkmechanismus
HDP-CDCA exerts its therapeutic effects through multiple mechanisms of action. It has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid metabolism and liver function. Activation of FXR by HDP-CDCA can lead to the inhibition of liver fibrosis and the promotion of liver regeneration. HDP-CDCA has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of liver cancer.
Biochemische Und Physiologische Effekte
HDP-CDCA has been shown to have a range of biochemical and physiological effects. It can reduce liver inflammation and fibrosis, improve liver function, and inhibit the growth of liver cancer cells. It has also been shown to reduce lipid accumulation in the liver and improve insulin sensitivity in animal models of non-alcoholic fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HDP-CDCA in lab experiments is its high purity and stability. It is also readily available and can be synthesized in large quantities. However, one limitation is that it can be expensive to produce, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of HDP-CDCA.
Zukünftige Richtungen
There are several potential future directions for research on HDP-CDCA. One area of interest is its potential use in the treatment of liver cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in human clinical trials. Additionally, HDP-CDCA may have potential applications in the treatment of other diseases, such as inflammatory bowel disease and diabetes. Further research is needed to explore these possibilities.
Conclusion:
HDP-CDCA is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer effects in the liver. While more research is needed to fully understand its safety and efficacy, HDP-CDCA has the potential to be a valuable tool in the treatment of liver diseases and other conditions.
Synthesemethoden
HDP-CDCA is synthesized through a multi-step process, starting with the reaction of hexahydro-1,2-dimethyl-4-pyridazinylamine with benzeneacetamide. The resulting product is then reacted with 2-hydroxy-1,2,3-propanetricarboxylic acid to produce HDP-CDCA. The synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
HDP-CDCA has been studied for its potential therapeutic applications in various diseases, including liver fibrosis, non-alcoholic fatty liver disease, and hepatocellular carcinoma. Studies have shown that HDP-CDCA can inhibit the proliferation of liver cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and anti-fibrotic effects in the liver.
Eigenschaften
CAS-Nummer |
149997-05-7 |
|---|---|
Produktname |
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate |
Molekularformel |
C26H33N3O8 |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
N-(1,2-dimethyldiazinan-4-yl)-N,2-diphenylacetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H25N3O.C6H8O7/c1-21-14-13-19(16-22(21)2)23(18-11-7-4-8-12-18)20(24)15-17-9-5-3-6-10-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,19H,13-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
UFDPCCWLSFEGHP-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyme |
N-(1,2-dimethyldiazinan-4-yl)-N,2-diphenyl-acetamide, 2-hydroxypropane -1,2,3-tricarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

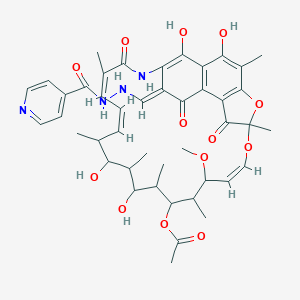
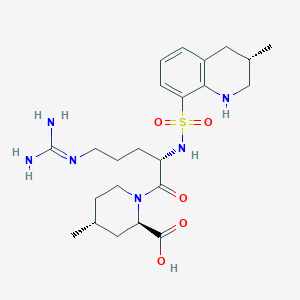
![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
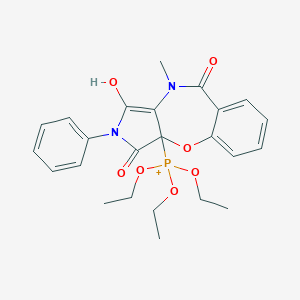
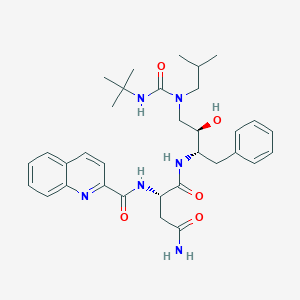
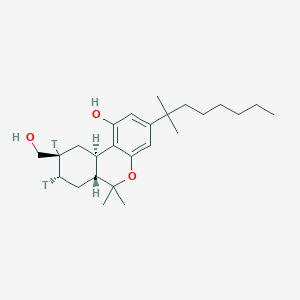
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
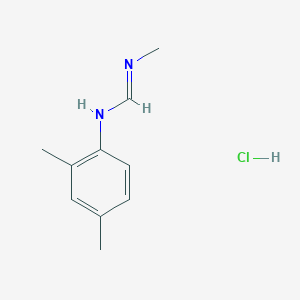
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
